2-(2-Fluorophenyl)thiophene
Overview
Description
2-(2-Fluorophenyl)thiophene is a compound that belongs to the family of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their diverse applications in material science and pharmaceuticals, exhibiting a wide range of biological activities and uses in electronics and solar cells . Although the provided papers do not directly discuss 2-(2-Fluorophenyl)thiophene, they do provide insights into the synthesis, properties, and applications of related fluorinated thiophene compounds.
Synthesis Analysis
The synthesis of fluorinated thiophene derivatives can involve various strategies. For instance, 3-Fluoro-4-hexylthiophene is prepared through a synthetic route that includes perbromination, protection of thiophene positions, and bromine/fluorine exchange . Similarly, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile is synthesized using the Gewald synthesis technique, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone . Another approach is the microwave-assisted synthesis of thiophene-based fluorophores . The synthesis of 2-(1,1-difluoroalkyl) thiophenes is examined using fluorination approaches such as fluorodeoxygenation and fluorodesulfurization . These methods highlight the versatility and complexity of synthesizing fluorinated thiophene derivatives.
Molecular Structure Analysis
The molecular structure of fluorinated thiophenes is crucial for their electronic and optical properties. For example, the crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone has been determined, providing insights into the arrangement of fluorinated thiophene molecules . The crystal structures of related compounds, such as 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene, also reveal intermolecular interactions like hydrogen bonds and π–π stacking . These structural details are essential for understanding the behavior of these compounds in various applications.
Chemical Reactions Analysis
Fluorinated thiophenes can undergo a range of chemical reactions. The single fluorine atom of 2-fluoro-3-trifluoromethylthiophenes can be replaced by various nucleophiles, and depending on the substituent pattern, products can undergo [1,3]- and [1,5]-benzyl group migrations . This reactivity is important for further functionalization of the thiophene ring and for creating more complex molecules for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated thiophenes are influenced by their molecular structure. For instance, the introduction of fluorine atoms can affect the oxidation potential, as seen with 3-hexyl-4-fluorothiophene . The electronic properties of conjugated polythiophenes can be tuned by substituting the median thiophene ring, affecting their suitability for electropolymerization . The optical and electronic properties of ambipolar diphenylamino end-capped oligofluorenylthiophenes and fluoroarene-thiophene are studied for their potential in OLEDs, with the thiophene chain length and end-caps significantly affecting their performance . The stability of fluorinated thiophenes is also a consideration, as seen with the synthesis and stability of 2-(1,1-difluoroalkyl) thiophenes .
Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
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Industrial Chemistry and Material Science
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Fabrication of Organic Light-Emitting Diodes (OLEDs)
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Organic Field-Effect Transistors (OFETs)
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Fluorinated Thiophene Derivatives
- Fluorinated thiophene derivatives are widely used as soluble semiconductors, polymers, blue light emitting materials, and liquid crystals .
- Some of them represent potent selective class II histone deacetylase (HDAC) inhibitors, agonists of sphingosine-1-phosphate (S1P) receptors, and some reveal fungicidal properties, anti-inflammatory, and immunoregulatory activity .
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Synthesis of Canagliflozin
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Thermally Irreversible Photochromic Compounds
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Synthesis of Fluorothiophenes
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Chemosensors
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Synthesis of Advanced Compounds
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Fused Thiophene Systems
- Fused thiophene systems, such as thienothiophene (two annulated units of thiophene), DTT (three fused subunits of thiophene), and thienoacenes (more than three annulated units of thiophene), are found more compatible in tuning the band gap .
- They display diverse potential applications ranging from OLEDs, OFETs, solar cells, organic dyes, to fluorescent probes .
Safety And Hazards
Future Directions
Thiophene-based compounds, including 2-(2-Fluorophenyl)thiophene, have been the subject of ongoing research due to their potential biological activities and applications in various fields . Future research may focus on improving the synthesis methods, exploring new biological activities, and developing applications in material science and other fields .
properties
IUPAC Name |
2-(2-fluorophenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWFSGWLAWEBKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)thiophene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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